molecular formula C12H13NO2 B169029 N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide CAS No. 110139-15-6

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Cat. No.: B169029
CAS No.: 110139-15-6
M. Wt: 203.24 g/mol
InChI Key: SRBHOMIOZFJDNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide involves the reaction of 8-oxo-5,6,7,8-tetrahydronaphthalen-1-ylamine with acetic anhydride. The reaction is typically carried out under controlled conditions to ensure high yield and purity . The process involves the following steps:

  • Dissolving 8-oxo-5,6,7,8-tetrahydronaphthalen-1-ylamine in a suitable solvent such as dichloromethane.
  • Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHOMIOZFJDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477904
Record name N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110139-15-6
Record name N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5,6,7,8-Tetrahydro-naphthalen-1-ylamine (Intermediate J1, commercially available from Aldrich) (5 mL, 35.3 mmol) was dissolved in CH2Cl2 (40 mL) and treated with NEt3 (10 mL) and acetyl chloride (3.8 mL, 53 mmol) at rt for 1 h. The mixture was diluted in CHCl3 and acidified with sat NH4Cl. The aqueous layer was extracted with CHCl3. The organic fractions were combined, dried and evaporated and the amide was used without further purification. The resulting amide (35.3 mmol) in acetone (450 mL) and aqueous MgSO4 (5 g in 28 mL) at 0° C. was treated with KMnO4 (16.8 g, 105 mmol). The mixture was allowed to stir at 0° C. for 2 h. The mixture was diluted with H2O and extracted several times with CHCl3. The pooled fractions were washed with brine and dried over MgSO4, filtered and evaporated to dryness. The residue was purified by chromatography on SiO2 to give N-(8-oxo-5,6,7,8-tetrahydro-naphthalen-1-yl)-acetamide (Intermediate J2) as a yellow oil. (57%, in two 2 steps)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
40 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
amide
Quantity
35.3 mmol
Type
reactant
Reaction Step Five
Name
Quantity
28 mL
Type
reactant
Reaction Step Five
Name
Quantity
16.8 g
Type
reactant
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

10 gm of 1-acetylamino-tetraline was dissolved into a mixed solvent of 400 ml acetone and 40 ml of 15% aqueous solution of magnesium sulfate. The solution was kept at 0° C. to add 42 gm of potassium permanganate, followed by stirring for 20 minutes at the same temperature. 800 ml of water was added to the residue obtained by concentrating the solvent. Precipitates thus obtained was extracted with chloroform and the extract was washed with brine and dried over magnesium sulfate. The residue obtained by the concentration of the solvent was subjected to silica gel column chromatography using chloroform as an eluant to obtain fractions containing the target compound. The fractions were concentrated to produce 5.46 gm of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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